molecular formula C9H8N2S B1345246 1H-indole-2-carbothioamide CAS No. 63071-71-6

1H-indole-2-carbothioamide

Cat. No.: B1345246
CAS No.: 63071-71-6
M. Wt: 176.24 g/mol
InChI Key: JFLPYJVQUCPMJT-UHFFFAOYSA-N
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Description

1H-Indole-2-carbothioamide (CAS 63071-71-6) is a high-purity chemical building block and research compound with the molecular formula C9H8N2S and a molecular weight of 176.24 g/mol . This indole carbothioamide derivative is a versatile scaffold in medicinal chemistry research, demonstrating significant biological activities in preclinical studies. Recent research highlights its potential as an antiangiogenic agent, showing dose-dependent inhibition of new blood vessel formation in ex vivo rat aorta ring assays and in vivo chick chorioallantoic membrane (CAM) models . These properties are under investigation for their relevance in oncology research, as angiogenesis is a key component of tumor growth and metastasis. The compound has also exhibited promising antimicrobial properties. Studies indicate activity against a panel of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and the fungal pathogen Candida krusei . Its efficacy against such drug-resistant strains makes it a compound of interest for developing new anti-infective agents. The mechanism of its antiangiogenic effect may be linked to the downregulation of vascular endothelial growth factor (VEGF) gene expression in cancer cell lines and its substantial free radical scavenging (antioxidant) activity, as demonstrated in DPPH assays . For laboratory handling, this compound should be stored sealed in a dry environment at room temperature and protected from light . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indole-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLPYJVQUCPMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00639990
Record name 1H-Indole-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63071-71-6
Record name 1H-Indole-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Indole 2 Carbothioamide and Analogous Structures

Approaches to the 1H-Indole-2-Carbothioamide Core

The synthesis of the this compound core can be achieved through two primary strategies: direct synthetic routes that form the thioamide in one step from a suitable precursor, and conversion methods that transform the more common 1H-indole-2-carboxamide into the desired thioamide.

Direct Synthetic Routes to Thioamide Formation

Direct thioamidation methods offer an efficient pathway to thioamides by circumventing the need to first synthesize and isolate the corresponding amide. One such approach involves the reaction of carboxylic acids with a thiating reagent. For instance, various aromatic and aliphatic carboxylic acids can be converted directly into primary, secondary, or tertiary thioamides using ammonium (B1175870) phosphorodithioates. This method is noted for its operational simplicity. Another approach is the modified Willgerodt–Kindler reaction, which utilizes a three-component reaction between an aldehyde, an amine, and elemental sulfur to produce thioamides.

Conversion Strategies from 1H-Indole-2-Carboxamides

The most prevalent and well-documented method for synthesizing this compound is through the thionation of the corresponding 1H-indole-2-carboxamide. This conversion is typically accomplished using a specialized thiating agent.

Lawesson's Reagent: The most widely used reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). organic-chemistry.orgmdpi.comnih.gov This reagent efficiently converts the carbonyl group of an amide into a thiocarbonyl group. organic-chemistry.orgnih.gov The reaction is typically carried out by heating the amide with Lawesson's reagent in an anhydrous solvent such as toluene (B28343) or xylene. mdpi.comrsc.org The reaction mechanism involves a [2+2] cycloaddition of the carbonyl oxygen to the phosphorus-sulfur double bond of Lawesson's reagent, forming a transient oxathiaphosphetane intermediate. organic-chemistry.orgnih.gov This intermediate then undergoes a cycloreversion, driven by the formation of a stable P=O bond, to yield the final thioamide product. organic-chemistry.orgnih.gov

Other thiating agents, such as phosphorus pentasulfide (P₄S₁₀), can also be used, but they often require harsher conditions, including higher temperatures and a larger excess of the reagent, compared to Lawesson's reagent. organic-chemistry.org

Table 1: Comparison of Common Thiating Reagents

Reagent Typical Conditions Advantages Disadvantages
Lawesson's Reagent Reflux in toluene or xylene Mild, efficient, good yields Can complicate purification
Phosphorus Pentasulfide (P₄S₁₀) Higher temperatures, excess reagent Readily available Harsher conditions, lower yields

Synthesis of Precursor 1H-Indole-2-Carboxamides

The synthesis of the precursor, 1H-indole-2-carboxamide, is a crucial step for the conversion strategies. This typically begins with the synthesis of the indole-2-carboxylic acid or its ester, followed by an amide coupling reaction. nih.govnih.govacs.org The indole-2-carboxylic acid can be coupled with an appropriate amine source using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in combination with hydroxybenzotriazole (B1436442) (HOBt). nih.gov

The formation of the indole (B1671886) ring itself can be accomplished through several named reactions, which provide access to the key indole-2-carboxylate (B1230498) intermediate.

Fischer Indole Synthesis and its Variations

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. wikipedia.orgrsc.org Discovered in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgalfa-chemistry.com To specifically obtain indole-2-carboxylates, pyruvic acid or its esters are used as the carbonyl component. nih.govalfa-chemistry.comthermofisher.com For instance, the reaction of a substituted phenylhydrazine (B124118) with ethyl pyruvate (B1213749) in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH) yields the corresponding ethyl indole-2-carboxylate. nih.gov This ester can then be saponified to the carboxylic acid, which is the direct precursor for the amide. nih.gov The reaction can be catalyzed by a range of Brønsted and Lewis acids, including HCl, H₂SO₄, and ZnCl₂. wikipedia.orgrsc.org

Hemetsberger–Knittel Indole Synthesis for 2-Substituted Indoles

The Hemetsberger–Knittel synthesis provides a specific route to indole-2-carboxylic esters. wikipedia.orgsynarchive.com This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.orgresearchgate.net The starting azido (B1232118) esters are prepared via a condensation reaction between an aryl aldehyde and an α-azidoacetate. researchgate.net The subsequent thermolysis, typically in a high-boiling solvent like xylene, is believed to proceed through a nitrene intermediate to form the indole-2-carboxylate product in good yields. wikipedia.orgresearchgate.net While effective, this method is not as commonly used as the Fischer synthesis due to the potential instability of the azide (B81097) starting materials. wikipedia.org

Acylation and Aldol (B89426) Condensation Reactions for Scaffold Assembly

Friedel-Crafts Acylation: This reaction is a powerful tool for introducing substituents onto the indole ring. While direct acylation of indole typically occurs at the C3 position, strategies have been developed for C2 functionalization. For N-protected indoles, such as 1-(phenylsulfonyl)indole, Friedel-Crafts acylation can be directed to the C2 or C3 position, which can then be further elaborated to form the desired carboxamide precursor. researchgate.net For example, acylation of a C2-silylated N-sulfonyl indole can introduce an acyl group at the C2 position. researchgate.net

Aldol Condensation: Aldol condensation reactions are fundamental in carbon-carbon bond formation and can be used to construct precursors for indole synthesis. youtube.comyoutube.com For example, the starting materials for the Hemetsberger synthesis, the 3-aryl-2-azido-propenoic esters, are prepared through an aldol-type condensation between an aryl aldehyde and an α-azidoacetate. researchgate.net This step is crucial for assembling the carbon framework that will ultimately cyclize to form the indole ring.

Table 2: Summary of Indole Synthesis Methods for Precursors

Synthetic Method Key Reactants Product Key Features
Fischer Indole Synthesis Arylhydrazine, Pyruvic acid/ester Indole-2-carboxylate Highly versatile, widely used, acid-catalyzed wikipedia.orgalfa-chemistry.comthermofisher.com
Hemetsberger–Knittel Synthesis Aryl aldehyde, α-Azidoacetate Indole-2-carboxylate Thermal decomposition of an azide precursor wikipedia.orgresearchgate.net
Friedel-Crafts Acylation N-Protected indole, Acylating agent Acyl-indole Used for substitution on the indole ring researchgate.net

Amide Bond Formation via Coupling Reagents (e.g., BOP, DIPEA)

The formation of the amide bond is a crucial step in the synthesis of 1H-indole-2-carboxamides, the precursors to this compound. Coupling reagents are frequently employed to facilitate this transformation by activating the carboxylic acid group of an indole-2-carboxylic acid derivative, making it susceptible to nucleophilic attack by an amine. Among the various coupling reagents available, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is a commonly used combination.

The general procedure involves dissolving the indole-2-carboxylic acid and the desired amine in an aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). BOP and DIPEA are then added to the reaction mixture. The reaction typically proceeds at room temperature and is monitored for completion. This method is effective for coupling a wide range of amines to the indole-2-carboxylic acid core. For instance, various substituted indole-2-carboxylic acids have been successfully coupled with different amines using the BOP/DIPEA system to generate a library of indole-2-carboxamide derivatives mdpi.comnih.gov.

The reaction conditions for BOP/DIPEA mediated amide coupling are generally mild and afford good to excellent yields of the desired products. The choice of solvent and reaction time can be optimized based on the specific substrates being used.

Table 1: Examples of Amide Bond Formation using BOP/DIPEA

Indole-2-carboxylic Acid DerivativeAmineCoupling ReagentsSolventYield (%)Reference
5-Chloro-3-ethyl-1H-indole-2-carboxylic acid4-(Piperidin-1-yl)phenethylamineBOP, DIPEADMFNot specified mdpi.com
3-Methyl-1H-indole-2-carboxylic acidsVarious aminesBOP, DIPEADCMNot specified nih.gov
Indole-2-carboxylic acids2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamineBOP, DIPEADCMGood mdpi.com

This table is interactive and can be sorted by clicking on the column headers.

Derivatization Strategies for Enhancing Molecular Complexity

To explore the structure-activity relationships and enhance the biological efficacy of this compound analogs, various derivatization strategies are employed. These strategies focus on introducing diverse substituents on the indole ring, modifying attached phenyl rings and side chains, and constructing more complex polycyclic systems.

The indole ring offers several positions for substitution, with C3, C5, and C6 being common sites for modification.

C3-Position: The C3 position of the indole nucleus is often targeted for introducing alkyl or acyl groups. Friedel-Crafts acylation of an ethyl 5-chloroindole-2-carboxylate with various acyl chlorides can introduce a 3-acyl group, which can be subsequently reduced to the corresponding alkyl group mdpi.com. The nature and length of the C3-alkyl chain have been shown to significantly influence the biological activity of indole-2-carboxamide derivatives mdpi.com. Shorter alkyl groups at the C3 position have been found to be favorable in certain biological contexts chemistryviews.org.

C5 and C6-Positions: Halogen atoms, such as chlorine or fluorine, are common substituents introduced at the C5 and C6 positions of the indole ring. These substitutions can be achieved through various synthetic routes, including the Fischer indole synthesis starting from appropriately substituted phenylhydrazines mdpi.com. The position of the halogen has been demonstrated to impact the biological activity, with a chloro group at the C5 position often being a key feature in active compounds mdpi.comchemistryviews.org. Moving the chloro group from the C5 to the C6 position can drastically alter the binding affinity of these molecules to their biological targets mdpi.com.

Modifications to the phenyl ring and side chains attached to the core indole structure are crucial for fine-tuning the pharmacological properties of these compounds. Structure-activity relationship studies have shown that substituents on a phenyl ring attached to the carboxamide nitrogen can significantly impact activity. For example, the presence of a diethylamino group at the 4-position of the phenyl ring has been shown to enhance the modulatory potency of certain indole-2-carboxamides chemistryviews.org.

The linker between the indole-2-carboxamide core and a terminal phenyl ring can also be modified. This includes altering the length of the linker or replacing a phenethylaminocarbonyl moiety with a 4-phenylpiperazin-1-yl carbonyl or a benzyl (B1604629) carbonyl group to investigate the impact on anticancer activity mdpi.com.

Enhancing the molecular complexity of the indole-2-carbothioamide scaffold can be achieved through heterocyclic annulation and fusion reactions to create polycyclic systems. A notable example is the synthesis of β-carboline-1-one derivatives. Indole-2-carboxamides can serve as versatile precursors for the construction of such fused indole ring systems through intramolecular and intermolecular cyclization reactions rsc.org. The synthesis of these polycyclic structures is of significant interest as many biologically active, naturally occurring indole molecules possess such frameworks rsc.org. The development of novel synthetic routes to these complex molecules is an active area of research.

The introduction of diverse functional groups can further expand the chemical space and biological activity of this compound analogs. One such functional group is the hydroxylamino group. While specific methods for the direct introduction of a hydroxylamino group to form an N-hydroxy-1H-indole-2-carboxamide or its thioamide equivalent are not extensively reported in the literature, general methods for the synthesis of hydroxamic acids could potentially be adapted. This would typically involve the reaction of an activated carboxylic acid derivative, such as an acyl chloride or an active ester of indole-2-carboxylic acid, with hydroxylamine. The resulting N-hydroxy-indole-2-carboxamide could then potentially be thionated to yield the corresponding carbothiohydroxylamide. However, the reactivity and stability of such compounds would need to be carefully considered.

Catalytic and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of catalytic and green chemistry approaches for the synthesis of organic molecules, including indole derivatives. These methods aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

For the synthesis of the precursor indole-2-carboxamides, a sustainable two-step method has been developed involving an Ugi four-component reaction of anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, followed by an acid-catalyzed cyclization. This protocol is notable for its mild reaction conditions and the use of less toxic building blocks organic-chemistry.org.

The conversion of the amide to a thioamide, a key step in forming this compound, can also be approached from a green chemistry perspective. Traditional thionating reagents like Lawesson's reagent and phosphorus pentasulfide often require harsh reaction conditions and can generate significant waste. Greener alternatives for thionation are being explored. For instance, the use of elemental sulfur in the presence of a catalyst or under specific conditions can provide a more atom-economical approach. Microwave-assisted thionation of amides has also been shown to reduce reaction times and simplify workup procedures nih.gov. Furthermore, some methods utilize greener solvents or even solvent-free conditions for thionation organic-chemistry.org. The development of catalytic methods for thionation, which would reduce the stoichiometric use of sulfur-transfer reagents, is an ongoing area of research.

Transition Metal-Catalyzed Transformations (e.g., Ru(II), Rh(III), Cu(I), Pd(II))

Transition metal catalysis offers powerful and versatile tools for the construction and functionalization of the indole core, which is a necessary precursor for this compound. These methods often provide high efficiency, selectivity, and functional group tolerance. The synthesis of the carbothioamide itself is typically a subsequent step involving the thionation of the corresponding carboxamide, which is often synthesized using these catalytic methods.

Ruthenium (II)-Catalyzed Syntheses:

Ruthenium(II) catalysts have been effectively employed in the synthesis of various indole derivatives through C-H activation and annulation reactions. For instance, Ru(II)-catalyzed C-H activation of N-nitrosoanilines with alkynes provides a redox-neutral [3+2] cycloaddition pathway to substituted indoles. While direct Ru(II)-catalyzed synthesis of 1H-indole-2-carboxamides is not extensively documented, the functionalization of the indole nucleus at various positions using ruthenium catalysis is well-established, providing precursors for further elaboration to the target molecule. For example, Ru(II)-catalyzed C5-H alkenylation and subsequent annulation of indole-4-carboxylic acid derivatives demonstrate the utility of ruthenium in regioselective functionalization. rsc.orgnih.gov

A plausible synthetic route to this compound using a ruthenium-catalyzed step would first involve the synthesis of a suitable indole precursor, such as ethyl 1H-indole-2-carboxylate, which can then be converted to the corresponding amide and subsequently thionated.

Rhodium (III)-Catalyzed Syntheses:

Rhodium(III) catalysis has emerged as a powerful tool for C-H functionalization and the synthesis of complex heterocyclic systems. Rh(III)-catalyzed C-H activation/cyclization of N-carboxamide indoles with iodonium (B1229267) reagents has been developed for the synthesis of indoloquinazolinone derivatives. rsc.org This highlights the compatibility of the carboxamide group with Rh(III) catalysis, suggesting that direct C-H functionalization of pre-formed indole-2-carboxamides could be a viable strategy for creating more complex analogs. Selective coupling of N-methoxy-1H-indole-1-carboxamides with aryl boronic acids under Rh(III) catalysis further underscores the potential of this approach for diversifying the indole scaffold at various positions. acs.org

Catalyst SystemSubstratesProduct TypeReference
[Rh(III)]N-carboxamide indole, Iodonium reagentIndoloquinazolinone rsc.org
[Rh(III)]N-methoxy-1H-indole-1-carboxamide, Aryl boronic acidC-C and C-N coupled indoles acs.org

Copper (I)-Catalyzed Syntheses:

Copper-catalyzed reactions are attractive due to the low cost and low toxicity of copper salts. Copper(I) iodide (CuI) has been utilized in the synthesis of indole-2-carboxylic esters through a one-pot cascade reaction. acs.org This method involves the reaction of 2-bromobenzaldehydes with N-acetylglycinates, proceeding through an aldol condensation, intramolecular C-N cross-coupling, and deacylation. researchgate.net The resulting indole-2-carboxylic ester is a direct precursor to 1H-indole-2-carboxamide. Furthermore, intramolecular copper-catalyzed N-arylation of N-(2-bromophenyl)-1H-indole-2-carboxamide has been shown to produce indole quinoxalinone derivatives, demonstrating the direct use of indole-2-carboxamides in Cu-catalyzed cyclizations.

Palladium (II)-Catalyzed Syntheses:

Palladium catalysis is one of the most widely used methods for the synthesis and functionalization of indoles. A notable example is the Pd(II)-catalyzed cyclization of N-allyl-1H-indole-2-carboxamides. nih.gov This reaction can be directed to afford either β-carbolinones or pyrazino[1,2-a]indoles depending on the reaction conditions, showcasing the utility of the indole-2-carboxamide as a substrate in palladium-catalyzed transformations. nih.gov Additionally, Pd(II)-catalyzed synthesis of substituted N-benzoylindoles from N-(2-allylphenyl)benzamides has been developed, which could be adapted for the synthesis of N-functionalized indole-2-carboxamides. mdpi.comdntb.gov.ua The synthesis of 2-arylindoles from indolines via a Pd-catalyzed oxidative dehydrogenation and C2-selective arylation also provides a route to precursors of the target molecule. nih.gov

Catalyst SystemSubstrateProductReference
PdCl2(MeCN)2 / 1,4-benzoquinoneN-allyl-1H-indole-2-carboxamideβ-carbolinone nih.gov
Pd(OAc)2 / O2N-allyl-1H-indole-2-carboxamidePyrazino[1,2-a]indole nih.gov

Once the 1H-indole-2-carboxamide is obtained through these transition metal-catalyzed routes, it can be converted to this compound using a thionating agent such as Lawesson's reagent.

Microwave-Assisted Synthetic Procedures for Reaction Optimization

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. nih.gov This technology has been successfully applied to the synthesis of indole derivatives and the thionation of amides.

The synthesis of precursors to this compound, such as indole-2-carboxylic acid esters, can be significantly expedited using microwave irradiation. For example, the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in an ionic liquid under controlled microwave irradiation affords indole-2-carboxylic acid esters in high yields and short reaction times. researchgate.net Similarly, a palladium-catalyzed intramolecular oxidative coupling of enamines derived from anilines can be optimized under microwave irradiation to produce 2-methyl-1H-indole-3-carboxylate derivatives efficiently. mdpi.com

The conversion of the carboxamide to the carbothioamide can also be accelerated by microwave heating. While a direct microwave-assisted thionation of 1H-indole-2-carboxamide is not explicitly detailed in the provided search results, the general principle of using microwaves to promote the reaction of amides with thionating agents like Lawesson's reagent is well-established. This approach significantly reduces reaction times compared to conventional heating methods.

Reaction TypeReactantsConditionsProductReference
Indole Synthesis2-halo aryl aldehyde, ethyl isocyanoacetateIonic liquid, 100 W, 50 °CIndole-2-carboxylic acid ester researchgate.net
Indole SynthesisEnamines from anilinesPd-catalyst, neat2-methyl-1H-indole-3-carboxylate mdpi.com

Catalyst-Free and Solvent-Free Reaction Conditions

The development of catalyst-free and solvent-free synthetic methods is a key goal in green chemistry, aiming to reduce environmental impact and simplify reaction procedures. While the synthesis of the indole ring often necessitates a catalyst, the subsequent thionation step to form the carbothioamide can sometimes be achieved under catalyst-free conditions.

A notable catalyst-free method involves the thiolation of indoles at the C3-position using sulfonyl hydrazides in water, yielding 3-sulfenylindoles. researchgate.net Although this reaction occurs at a different position, it demonstrates the feasibility of catalyst-free C-S bond formation on the indole ring.

More relevant to the synthesis of this compound is the development of novel, catalyst-free thionation protocols. For instance, a catalyst-free synthesis of 3-alkylaminoquinoxaline-2(1H)-thiones has been reported, where a chloroquinoxaline intermediate reacts with a dithiocarbamate (B8719985) salt in ethanol (B145695) to yield the corresponding thione. nih.gov This type of transformation, if adapted to an activated derivative of 1H-indole-2-carboxylic acid, could provide a catalyst-free route to the target carbothioamide.

It is important to note that the initial synthesis of the 1H-indole-2-carboxamide precursor often relies on catalytic methods as described in section 2.4.1. The catalyst-free aspect would primarily apply to the final thionation step.

Advanced Spectroscopic and Analytical Characterization Techniques in 1h Indole 2 Carbothioamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is a cornerstone technique that provides profound insights into the molecular structure of 1H-indole-2-carbothioamide by mapping the magnetic environments of its constituent atoms, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) is instrumental in identifying the various types of protons and their neighboring atoms within the molecule. The chemical shifts (δ) in a ¹H NMR spectrum indicate the electronic environment of each proton. For indole (B1671886) derivatives, the aromatic protons typically resonate in the downfield region (δ 7.0-8.0 ppm) due to the ring current effect. ucl.ac.uk The NH proton of the indole ring often appears as a broad singlet at a higher chemical shift, for instance, around δ 11.50 ppm in some indole-2-carboxamide derivatives. nih.govnih.gov The protons of the carbothioamide group (-CSNH₂) would also exhibit characteristic chemical shifts.

Specific chemical shift values for related indole compounds provide a reference for interpreting the spectrum of this compound. For example, in indole-2-carboxylic acid, the indole NH proton is observed at δ 11.8 ppm. researchgate.net The aromatic protons in various indole-2-carboxamide derivatives show distinct patterns of doublets and triplets, reflecting their coupling with adjacent protons. nih.govnih.gov

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Indole Derivatives

Below is a table summarizing typical ¹H NMR chemical shift ranges for protons in environments analogous to those in this compound.

Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity
Indole NH10.5 - 12.0Broad Singlet
Aromatic CH7.0 - 8.0Doublet, Triplet, Multiplet
Amide/Thioamide NH₂Variable (often broad)Singlet

Note: The exact chemical shifts for this compound can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization and the electronegativity of attached atoms. libretexts.org

The carbon of the thioamide group (C=S) is expected to have a characteristic chemical shift, which is typically found further downfield compared to an amide carbonyl carbon. The carbons of the indole ring appear in the aromatic region of the spectrum (typically δ 100-140 ppm). For instance, in N-benzyl-1H-indole-2-carbohydrazide, the indole carbons resonate at δ 112.8, 119.9, 122.1, 123.8, 127.5, and 136.3 ppm. nih.gov The carbonyl carbon in this related compound appears at δ 162.6 ppm. nih.gov

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Indole Derivatives

This table presents typical ¹³C NMR chemical shift ranges for carbon atoms in environments similar to those in this compound.

Carbon TypeTypical Chemical Shift (δ, ppm)
C=S (Thioamide)~160-200
Indole Aromatic C100 - 140
Indole Quaternary C125 - 140

Note: These are approximate ranges, and the actual values for this compound may differ.

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu It is invaluable for tracing out the spin systems within the molecule, such as the sequence of protons on the benzene (B151609) ring of the indole nucleus. researchgate.net

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. epfl.ch This allows for the direct assignment of carbon resonances based on the already assigned proton signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. epfl.ch It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as connecting the carbothioamide group to the indole ring at the C2 position. researchgate.net

Through the combined application of these 1D and 2D NMR techniques, a complete and detailed structural map of this compound can be constructed.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of an indole derivative, the N-H stretching vibration of the indole ring typically appears as a sharp band around 3300-3500 cm⁻¹. For example, in a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, the N-H stretching vibration is observed at 3342 cm⁻¹. mdpi.com The C=O stretching vibration of the carboxylic acid group in this compound appears at 1695 cm⁻¹. mdpi.com For this compound, one would expect to see characteristic bands for the N-H stretches of both the indole and the thioamide groups, as well as the C=S stretching vibration. The aromatic C-H and C=C stretching vibrations will also be present in the spectrum.

Raman spectroscopy provides complementary information to IR spectroscopy. For indole-2-carboxylic acid, Raman spectra have been reported and can be used as a reference for identifying the vibrational modes of the indole core. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for Indole and Thioamide Moieties

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Indole N-HStretching3300 - 3500
Thioamide N-HStretching3100 - 3400
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1450 - 1600
C=SStretching1000 - 1250

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with high confidence. nih.gov This is crucial for confirming the molecular formula of newly synthesized compounds like this compound. The high resolving power of HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. nih.gov For many indole derivatives, HRMS data has been used to confirm their structures. rsc.orgrsc.org The expected molecular formula for this compound is C₉H₈N₂S, with a monoisotopic mass of 176.0435 g/mol . HRMS would be able to confirm this precise mass.

LC-MS for Purity Assessment and Analysis of Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful tool for the analysis of this compound and its analogs. This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing information about the molecular weight and purity of a sample.

In the synthesis of various indole-2-carboxamides, a class of compounds structurally related to this compound, LC-MS is routinely employed to confirm the identity of the synthesized molecules and to assess their purity. For instance, in studies focused on developing novel therapeutic agents, LC-MS analysis is a standard procedure to ensure that the correct compound has been synthesized before proceeding with biological testing. nih.gov The method is particularly useful for analyzing complex reaction mixtures, allowing researchers to identify the main product, by-products, and any remaining starting materials.

The general procedure involves dissolving the sample in a suitable solvent and injecting it into the LC-MS system. The sample is then passed through a chromatographic column, which separates the components of the mixture based on their affinity for the stationary phase. As the separated components elute from the column, they are ionized and their mass-to-charge ratio is determined by the mass spectrometer. This provides a mass spectrum that can be used to identify the compounds present in the sample.

While specific LC-MS data for this compound itself is not extensively detailed in the available literature, the application of this technique to closely related indole derivatives underscores its importance in the field. For example, in the development of indole-2-carboxamide derivatives as potential therapeutic agents, LC-MS is a critical quality control step. nih.gov

Table 1: Representative LC-MS Applications in the Analysis of Indole Derivatives

Compound ClassAnalytical GoalKey FindingsReference
Indole-2-carboxamidesPurity AssessmentConfirmation of molecular weight and purity of synthesized compounds. nih.gov
Indole AlkaloidsScreening in Natural ProductsDevelopment of a rapid UHPLC-MS/MS method for the detection of various indole alkaloids in plant extracts. mdpi.com
Indole-3-carbinol (B1674136) MetabolitesQuantification in Biological SamplesA sensitive LC-MS/MS method was developed for the quantification of indole-3-carbinol metabolites in human plasma and urine. nih.gov

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are fundamental in the synthesis and analysis of this compound and its derivatives, serving both as a means of purification and as a tool for assessing the purity of the final products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of synthesized compounds. In the context of research on indole-2-carboxamides, HPLC is frequently used to ensure that the compounds subjected to biological evaluation meet a high standard of purity, often greater than 95%. nih.govnih.gov

The principle of HPLC involves injecting a small volume of the sample into a column packed with a stationary phase. The components of the sample are then separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each eluting component, generating a chromatogram. The purity of the sample is typically determined by the relative area of the peak corresponding to the main product compared to the total area of all peaks.

For instance, in the discovery of 1H-indole-2-carboxamides as inhibitors of the androgen receptor, the purity of the synthesized compounds was likely confirmed by HPLC to ensure the reliability of the biological data. nih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is widely used to monitor the progress of chemical reactions. In the synthesis of indole derivatives, TLC plays a crucial role in determining the optimal reaction time and in the preliminary identification of products.

During a chemical synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable mobile phase. As the solvent moves up the plate by capillary action, it carries the components of the reaction mixture at different rates, leading to their separation. By comparing the spots of the reaction mixture with those of the starting materials, the consumption of reactants and the formation of products can be visualized, often under UV light.

The synthesis of various indole-2-carboxylate (B1230498) and indole-2-carboxamide derivatives would typically involve the use of TLC to monitor the conversion of starting materials to the desired products. researchgate.netmdpi.comlew.ro This allows the chemist to decide when the reaction is complete and to proceed with the work-up and purification steps.

Application of Two-Dimensional Correlation Spectroscopy (2D-COS) in Mechanistic and Interaction Studies

Two-Dimensional Correlation Spectroscopy (2D-COS) is a powerful analytical technique that has found increasing application in the study of complex molecular systems. By analyzing spectral changes induced by an external perturbation (such as temperature, pressure, or concentration), 2D-COS can provide valuable insights into intermolecular interactions and reaction mechanisms that are not readily apparent in conventional one-dimensional spectra. spectroscopyonline.comnih.gov While direct experimental data on the application of 2D-COS to this compound is not extensively documented in publicly available literature, the principles of the technique and its successful application to structurally related compounds, such as indole derivatives and other heterocyclic systems, provide a strong basis for its potential utility in elucidating the behavior of this molecule. researchgate.netnih.gov

The fundamental principle of 2D-COS involves the generation of two types of correlation maps: synchronous and asynchronous. A synchronous spectrum reveals the simultaneous or coincidental changes in spectral intensities at different wavenumbers, highlighting which molecular groups are responding in-phase to the applied perturbation. An asynchronous spectrum, on the other hand, identifies sequential or out-of-phase changes, providing information on the temporal order of molecular events. frontiersin.org

In the context of this compound, 2D-COS could be instrumental in understanding the dynamics of its intermolecular interactions. The indole ring system, with its N-H group and π-electron cloud, along with the carbothioamide group, which is capable of acting as both a hydrogen bond donor and acceptor, suggests a rich landscape of potential non-covalent interactions. These interactions are crucial in determining the compound's crystal packing, self-assembly, and its interactions with biological targets.

For instance, a temperature-dependent infrared (IR) spectroscopy study of this compound, when analyzed with 2D-COS, could reveal the sequence of changes in hydrogen bonding. The asynchronous spectrum could potentially distinguish between the breaking of N-H···S hydrogen bonds involving the carbothioamide group and the disruption of π-π stacking interactions between the indole rings. This is analogous to studies on pyrrole (B145914) clusters where 2D-COS was used to differentiate between the spectral signatures of smaller clusters and larger, bulk-like structures based on their different responses to changing conditions. nih.gov

Furthermore, 2D-COS can be employed to study the interaction of this compound with other molecules, such as proteins or nucleic acids. By monitoring the spectral changes in both the ligand and the macromolecule upon binding, it is possible to identify the specific functional groups involved in the interaction and the sequence of conformational changes. nist.gov For example, changes in the vibrational modes of the indole N-H and the C=S bonds could be correlated with changes in the amide bands of a protein, providing direct evidence of binding at a specific site.

To illustrate the potential insights that could be gained, a hypothetical 2D-COS analysis of the interaction of this compound with a model protein is presented below. This hypothetical scenario assumes that the interaction is studied by monitoring changes in the IR spectra as a function of increasing ligand concentration.

Hypothetical Synchronous 2D-COS Spectrum Analysis:

Cross-Peak (Wavenumber 1, Wavenumber 2) Interpretation
(3400 cm⁻¹, 1650 cm⁻¹)A positive cross-peak would indicate that changes in the indole N-H stretching region (around 3400 cm⁻¹) occur concurrently with changes in the protein's amide I band (around 1650 cm⁻¹). This suggests that the indole N-H group is involved in interactions that are coupled to the protein's secondary structure.
(1520 cm⁻¹, 1350 cm⁻¹)A positive correlation between the indole ring C=C stretching vibrations (around 1520 cm⁻¹) and the C-N stretching of the carbothioamide group (around 1350 cm⁻¹) would imply a concerted change in the electronic structure of the entire molecule upon interaction.

Hypothetical Asynchronous 2D-COS Spectrum Analysis:

Cross-Peak (Wavenumber 1, Wavenumber 2) Sign Interpretation
(3400 cm⁻¹, 1630 cm⁻¹)PositiveA positive asynchronous peak suggests that the change in the indole N-H environment occurs before the change in the protein's β-sheet structure (around 1630 cm⁻¹). This could imply that the initial binding event involves the indole N-H group, which then induces a conformational change in the protein.
(1350 cm⁻¹, 3400 cm⁻¹)NegativeA negative cross-peak would indicate that changes in the carbothioamide C-N stretch occur after the changes in the indole N-H stretch. This sequential relationship could delineate the step-wise process of ligand binding.

The application of 2D-COS, therefore, holds significant promise for advancing our understanding of the mechanistic and interaction profiles of this compound. By providing a more detailed picture of molecular events than can be obtained from conventional spectroscopic methods, 2D-COS can guide the rational design of new materials and therapeutic agents based on this versatile chemical scaffold.

Chemical Reactivity and Transformation Pathways of 1h Indole 2 Carbothioamide Scaffolds

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Core

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic substitution reactions. bhu.ac.in The preferred site for electrophilic attack is the C3 position, as the resulting cationic intermediate is stabilized by delocalization of the nitrogen lone pair. bhu.ac.in If the C3 position is already substituted, electrophilic substitution typically occurs at the C2 position, and if both are occupied, the reaction proceeds at the C6 position of the benzene (B151609) ring. bhu.ac.in

Common electrophilic substitution reactions involving indoles include:

Halogenation: Introduction of halogen atoms, often at the C3 position.

Nitration: Introduction of a nitro group.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively. researchgate.net

Mannich Reaction: Aminomethylation at the C3 position. researchgate.net

Vilsmeier-Haack Reaction: Formylation at the C3 position. researchgate.netnih.gov

While the indole nucleus is generally more reactive towards electrophiles, nucleophilic substitution reactions can occur, particularly when the indole ring is substituted with strong electron-withdrawing groups. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde serves as a versatile building block for the synthesis of 2,3,6-trisubstituted indoles through nucleophilic substitution. doi.org The presence of electron-withdrawing groups deactivates the ring towards electrophilic attack and facilitates nucleophilic attack.

The carbothioamide group at the 2-position of the indole ring influences its reactivity. The electron-withdrawing nature of this group can modulate the nucleophilicity of the indole ring, thereby affecting the regioselectivity and rate of electrophilic substitution reactions.

Transformations Involving the Carbothioamide Moiety

The carbothioamide group (-CSNH2) is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to a wide range of heterocyclic systems.

Key reactions involving the carbothioamide moiety include:

Alkylation: The sulfur atom of the carbothioamide group is nucleophilic and can be readily alkylated to form S-alkylated derivatives.

Acylation: Acylation can occur on the nitrogen atom of the carbothioamide group.

Oxidation: Oxidation of the carbothioamide group can lead to the formation of various sulfur-containing heterocycles.

Cyclization Reactions: The carbothioamide moiety is a key precursor for the synthesis of numerous heterocyclic rings, such as thiazoles, thiadiazoles, and pyrimidines. These reactions often involve condensation with bifunctional reagents.

For example, the reaction of 1H-indole-2-carbothioamide with α-haloketones can lead to the formation of 2-(indol-2-yl)thiazoles. Similarly, reaction with hydrazonoyl halides can yield thiadiazole derivatives.

Cyclization and Ring-Forming Reactions for Diverse Heterocycles

The this compound scaffold is a valuable starting material for the synthesis of a diverse range of fused and spiro-heterocyclic systems. rsc.org These reactions often leverage the reactivity of both the indole core and the carbothioamide group.

Intramolecular Cyclization:

Intramolecular cyclization reactions can lead to the formation of polycyclic indole derivatives. For instance, under appropriate conditions, the nitrogen or sulfur atom of the carbothioamide group can attack a suitable electrophilic center within the same molecule, leading to the formation of a new ring fused to the indole core.

Intermolecular Cyclization:

Intermolecular cyclization reactions with various reagents can afford a wide array of heterocyclic structures. Some notable examples include:

Pauson-Khand Reaction: This reaction involves the cobalt-mediated [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. libretexts.org This can be applied to indole derivatives to construct complex polycyclic systems.

Diels-Alder Reaction: Indole derivatives with appropriate diene or dienophile functionalities can participate in Diels-Alder reactions to form carbazole (B46965) and other polycyclic indole alkaloids. researchgate.net

Palladium-Catalyzed Cyclization: Palladium catalysts are effective in promoting the cyclization of 2-alkynylaniline derivatives to form 2-substituted indoles. mdpi.com

The following table summarizes some of the heterocyclic systems that can be synthesized from this compound and its derivatives:

Reagent/Reaction TypeResulting Heterocycle
α-HaloketonesThiazoles
Hydrazonoyl HalidesThiadiazoles
Dicarbonyl CompoundsPyrimidines
IsothiocyanatesThiazolidinones
Palladium-catalyzed cross-couplingPoly-substituted indoles
Oxidative radical cyclizationBenzo[f]isoindoles

Isomerization and Conformational Dynamics

The conformational flexibility of the this compound scaffold plays a crucial role in its chemical reactivity and biological activity.

E/Z Isomerism and Factors Influencing Stability

Rotation around the C2-C(S) single bond in this compound can lead to the existence of E/Z isomers. The relative stability of these isomers is influenced by several factors, including:

Steric Hindrance: The size of the substituents on the indole ring and the carbothioamide group can influence the preferred conformation to minimize steric strain.

Electronic Effects: The electronic nature of the substituents can affect the rotational barrier around the C2-C(S) bond.

Solvent Effects: The polarity of the solvent can influence the relative stability of the E/Z isomers by solvating the polar carbothioamide group differently in each conformation.

Role of Intramolecular Hydrogen Bonding in Conformation

Intramolecular hydrogen bonding can significantly influence the conformation of this compound. A hydrogen bond can form between the N-H of the indole ring and the sulfur atom of the carbothioamide group, or between the N-H of the carbothioamide group and the nitrogen atom of the indole ring.

The formation of an intramolecular hydrogen bond can lock the molecule into a specific conformation, thereby influencing its reactivity. rsc.org For instance, a conformation stabilized by an intramolecular hydrogen bond might be more or less susceptible to certain chemical reactions depending on the accessibility of the reactive sites. rsc.orgresearchgate.net This "chameleonic" property, where the molecule can adapt its conformation to shield polar groups, is thought to be important for improving properties like membrane permeability in drug candidates. rsc.org

Pharmacological Activities and Biological Mechanisms of Action

Antimicrobial Activity Profile

Derivatives of 1H-indole-2-carbothioamide have shown promise as antimicrobial agents, with a spectrum of activity that includes bacteria, fungi, and mycobacteria.

The indole (B1671886) nucleus is a key component in molecules designed for antibacterial purposes. nih.gov Research has focused on developing indole-based derivatives to combat the growing threat of antibiotic resistance, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies have shown that certain 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides exhibit high antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 0.35 to 1.25 μg/mL. dntb.gov.ua In some cases, the activity of these compounds against E. coli surpassed that of standard antibiotics like ciprofloxacin. dntb.gov.ua

Furthermore, novel hybrid molecules combining indole and carbazole (B46965) structures have yielded compounds with significant activity against various S. aureus strains, including MRSA. nih.gov Specifically, 5-cyano substituted bisindole tetrahydrocarbazoles and their oxidized carbazole counterparts have demonstrated potent antibacterial effects. nih.gov Certain tetrahydrocarbazole derivatives showed improved activity against MRSA strains, with MIC values around 1–2 µg/mL, and in some instances, their efficacy against methicillin-susceptible S. aureus (MSSA) exceeded that of ciprofloxacin. nih.gov

The antifungal potential of indole derivatives is an area of active investigation. While direct studies on this compound are limited, the broader class of indole-containing compounds has been explored for activity against pathogenic fungi. For instance, breakthrough infections involving Candida albicans and Aspergillus fumigatus highlight the need for novel antifungal agents. nih.gov Research into synergistic effects has shown that certain antifungal compounds can enhance the efficacy of agents like amphotericin B against both Aspergillus species and Candida albicans. usda.gov This suggests a potential role for new chemical entities, including indole derivatives, in combination therapies to overcome fungal resistance.

A significant area of research for indole-2-carboxamides is their potent activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria (NTM). nih.gov These compounds have been identified as inhibitors of the essential mycobacterial membrane protein Large 3 (MmpL3). nih.govnih.govrsc.org MmpL3 is a transporter responsible for moving mycolic acids, crucial components of the mycobacterial cell wall, to the outer membrane. nih.gov By inhibiting MmpL3, indole-2-carboxamides disrupt cell wall synthesis, leading to bacterial death. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have led to the development of highly potent analogs. nih.govfigshare.com For example, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide demonstrated exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis, with an MIC of 0.012 μM. nih.govfigshare.com These compounds are selective for mycobacteria and show minimal activity against other bacteria like S. aureus or P. aeruginosa. nih.gov The specific targeting of MmpL3 makes this class of compounds a promising candidate for developing new, narrow-spectrum anti-mycobacterial drugs. nih.govrsc.org

Anticancer and Antiproliferative Modulations

The indole scaffold is prevalent in many natural and synthetic compounds with impressive anticancer activity. nih.gov Derivatives of 1H-indole-2-carboxamide have been specifically designed and evaluated as inhibitors of key pathways involved in cancer cell proliferation and survival.

Kinase inhibitors are a cornerstone of modern cancer therapy. nih.gov Indole-2-carboxamides have been developed as multi-targeted agents that can inhibit several oncogenic kinases simultaneously, a strategy known as polypharmacology. nih.govnih.gov

EGFR and CDK2: A series of 5-substituted-indole-2-carboxamides were designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). rsc.orgelsevierpure.com Compounds such as 5i and 5j from this series showed potent antiproliferative activity and were identified as effective dual inhibitors. rsc.orgelsevierpure.com Other derivatives also exhibited significant inhibition of both EGFR and CDK2, with IC₅₀ values against EGFR ranging from 89 to 137 nM, comparable to the reference drug erlotinib. nih.gov

BRAF and VEGFR-2: Further studies expanded the inhibitory profile to include BRAF and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Certain indole-2-carboxamide derivatives displayed substantial antiproliferative effects by acting as multi-kinase inhibitors against EGFR, BRAFV600E, and VEGFR-2. nih.gov The design of these molecules often incorporates key pharmacophoric features of known VEGFR-2 inhibitors, such as an aromatic indole ring that occupies the hinge region of the kinase's active site. mdpi.com

In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), targeting the Androgen Receptor (AR) is a key therapeutic strategy. nih.gov To overcome resistance to conventional anti-androgens, researchers have explored alternative binding sites on the AR. nih.govresearchgate.net A library of 1H-indole-2-carboxamides was discovered to be novel inhibitors of the AR's Binding Function 3 (BF3) site. nih.govresearchgate.net

The BF3 site is an allosteric pocket on the AR's ligand-binding domain that is crucial for the recruitment of co-chaperones and for the receptor's transcriptional activity. nih.gov By targeting this site, 1H-indole-2-carboxamide derivatives can effectively block AR signaling. nih.govresearchgate.net These compounds have demonstrated strong antiproliferative activity against both androgen-sensitive and enzalutamide-resistant prostate cancer cell lines, presenting a novel approach for treating advanced prostate cancer. nih.govresearchgate.net

Apoptosis Induction and Cell Cycle Dysregulation Mechanisms

Derivatives of 1H-indole-2-carboxamide have been shown to exert potent anticancer effects by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle in cancer cells. nih.govrsc.org The molecular mechanisms underpinning these actions are multifaceted, often involving the modulation of key regulatory proteins.

One of the primary pathways involves the activation of the caspase cascade, a family of cysteine proteases crucial for executing apoptosis. nih.gov Studies on specific indole-2-carboxamide derivatives demonstrated a significant increase in the levels of active caspase-3, -8, and -9 in breast cancer (MCF-7) cells. nih.govnih.gov The activation of caspase-3, a key executioner caspase, was increased by 8 to 10-fold by certain derivatives compared to control cells. nih.gov This activation is linked to the intrinsic apoptosis pathway, further evidenced by the increased release of Cytochrome C from the mitochondria. nih.gov

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for cell survival, and its dysregulation is a hallmark of cancer. Indole-2-carboxamide compounds have been found to shift this balance in favor of apoptosis by significantly increasing the expression of the Bax protein while decreasing levels of the anti-apoptotic Bcl-2 protein. nih.govnih.gov The tumor suppressor protein p53, which plays a vital role in initiating apoptosis and maintaining genomic integrity, is also implicated. Certain derivatives have been shown to upregulate p53 levels, contributing to their pro-apoptotic effects. nih.gov

In addition to inducing apoptosis, these compounds can halt cancer cell proliferation by causing cell cycle arrest. rsc.orgtandfonline.com For instance, one indole-aryl amide derivative was found to cause cell cycle arrest in the G1 phase in HT29 colon cancer cells, preventing the cells from entering the DNA synthesis (S) phase. rsc.org This arrest is often a consequence of the inhibition of cyclin-dependent kinases (CDKs), such as CDK2, which are essential for cell cycle progression. nih.govmdpi.com

Multi-targeted Antiproliferative Strategies for Cancer Cell Lines

The anticancer efficacy of 1H-indole-2-carboxamide derivatives extends across a variety of human cancer cell lines, showcasing their broad-spectrum antiproliferative activity. This activity is often achieved through a multi-targeted approach, inhibiting several key oncogenic signaling pathways simultaneously. Investigated cell lines include Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), A-549 (lung), and K562 (leukemia). nih.govresearchgate.netwaocp.org

Many derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs), which are frequently overexpressed or mutated in cancers. nih.gov The Epidermal Growth Factor Receptor (EGFR) is a prominent target. mdpi.com Newly synthesized series of these compounds have demonstrated significant inhibitory activity against both wild-type EGFR (EGFRWT) and its mutated forms. waocp.orgnih.gov For example, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides showed potent inhibition of EGFRWT with IC₅₀ values as low as 68 nM. waocp.org

Beyond EGFR, these compounds have been developed as dual or multi-kinase inhibitors, targeting other crucial kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), BRAFV600E, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The dual inhibition of EGFR and CDK2 by a single molecule is a particularly effective strategy, as it concurrently blocks mitogenic signaling and cell cycle progression. nih.govmdpi.com Compounds have been identified that inhibit CDK2 with IC₅₀ values as low as 11 nM, which is more potent than the reference drug dinaciclib. nih.gov Similarly, potent inhibition of VEGFR-2, a key regulator of tumor angiogenesis, has been observed, with IC₅₀ values in the low nanomolar range.

The table below summarizes the antiproliferative activity of selected indole-2-carboxamide derivatives against various cancer cell lines.

Compound Scaffold/DerivativeTarget Cell LineMeasurementValue (nM)Reference
5-substituted-3-ethylindole-2-carboxamides (mean)VariousGI₅₀37 - 193 mdpi.com
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f)Various (mean)GI₅₀29 waocp.orgnih.gov
Indole-based derivative (Va)Various (mean)GI₅₀26 - 86
5-chloro-N-phenethyl-1H-indole-2-carboxamide (5e)MCF-7GI₅₀950 nih.gov
5-chloro-N-phenethyl-1H-indole-2-carboxamide (5e)A549GI₅₀1110 nih.gov
5-chloro-N-phenethyl-1H-indole-2-carboxamide (5e)HT-29GI₅₀1240 nih.gov
5-chloro-N-phenethyl-1H-indole-2-carboxamide (5e)Panc-1GI₅₀1320 nih.gov

Anti-inflammatory Biological Responses

Derivatives of 1H-indole-2-carboxamide have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for inflammatory conditions like sepsis and ulcerative colitis. Their mechanism of action typically involves the suppression of pro-inflammatory signaling pathways and the reduction of inflammatory mediators.

In studies using macrophage cell lines, these compounds effectively inhibited the lipopolysaccharide (LPS)-induced expression of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Certain derivatives, such as 5-(furan-2-carboxamido)-N-(4-(4-methylpiperazin-1-yl)phenyl)-1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carboxamide, proved particularly effective, leading to remarkable improvements in lung histopathology in animal models of LPS-induced inflammation.

Another identified mechanism is the inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1). ASK1 is a member of the mitogen-activated protein kinase (MAPK) family that plays a crucial role in inflammatory responses. By inhibiting ASK1, a novel indole-2-carboxamide derivative was shown to repress the downstream phosphorylation of p38/JNK signaling pathways. This action suppressed the over-expression of inflammatory cytokines, leading to significant anti-inflammatory efficacy in a mouse model of ulcerative colitis.

Antioxidant Activity and Reactive Species Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. Indole-2-carboxamide derivatives have been evaluated for their antioxidant properties and their ability to scavenge harmful ROS. mdpi.com

These compounds have shown direct reactivity towards various ROS. In one study, selected indole derivatives demonstrated the ability to inhibit the formation of hydroxyl radicals (HO•) by 7-37% and scavenge singlet oxygen (¹O₂) with approximately 20% inhibition at a concentration of 0.5 mmol/L. mdpi.com Furthermore, they were capable of decreasing the chemiluminescence generated by superoxide (B77818) radicals (O₂•⁻) by 13-70%, indicating a broad-spectrum ROS scavenging ability. mdpi.com

Another measure of antioxidant potential is the inhibition of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). Certain N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide derivatives, closely related to the carbothioamide structure, were found to be potent inhibitors of DPPH. Additionally, some compounds in this class can act as activators of heme oxygenase (HO), an enzyme that provides cytoprotection against oxidative stress. For instance, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide showed potent free radical scavenging activity with an IC50 of 27.8 µg/ml.

Metabolic Regulation and Anti-hyperlipidemic Effects

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. Several N-benzoylphenyl-1H-indole-2-carboxamide derivatives have been identified as potent anti-hyperlipidemic agents. nih.gov

These compounds have been shown to significantly improve lipid profiles in animal models of hyperlipidemia. For example, treatment with N-[4-benzoylphenyl]-1H-indole-2-carboxamide resulted in a significant decrease in serum total cholesterol (up to 60%), triglycerides (33-45%), and low-density lipoprotein (LDL) (32%), coupled with a beneficial increase in high-density lipoprotein (HDL) levels (58%).

The mechanism for these effects involves the regulation of genes critical to lipid metabolism. A key target is the Apolipoprotein C3 (Apoc3) gene. nih.gov APOC3 is an inhibitor of lipoprotein lipase, and its downregulation leads to enhanced catabolism of triglyceride-rich lipoproteins. Studies have shown that N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide significantly decreases triglyceride levels by downregulating the expression of the Apoc3 gene, as well as other genes involved in lipid transport and metabolism like Apob. nih.gov This effect on gene expression reverses the hyperlipidemic state induced by agents like Triton WR-1339. nih.gov

Allosteric Modulation of Endocannabinoid System: Cannabinoid Receptor 1 (CB1) Interactions

The cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system. While direct agonists or antagonists of CB1 have therapeutic potential, they are often associated with undesirable side effects. Allosteric modulation, which involves ligands binding to a site distinct from the primary (orthosteric) site, offers a more nuanced approach to fine-tuning receptor function. waocp.org Indole-2-carboxamides represent a significant class of CB1 allosteric modulators.

Negative Allosteric Modulation and Ligand Binding Cooperativity (α)

Allosteric modulators can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the binding and/or efficacy of orthosteric ligands. The effect on orthosteric ligand binding is quantified by the cooperativity factor (α). An α value greater than 1.0 indicates positive cooperativity (the modulator increases orthosteric ligand binding), while an α value less than 1.0 signifies negative cooperativity (the modulator reduces orthosteric ligand binding).

While many indole-2-carboxamide derivatives exhibit positive cooperativity for the binding of CB1 agonists (α > 1), they can simultaneously act as negative allosteric modulators of receptor signaling. waocp.org For instance, some derivatives enhance the binding of agonists like CP55,940 but display negative modulatory effects on the agonist-induced coupling of the receptor to its G-protein. waocp.org This functional antagonism provides a mechanism to dampen CB1 signaling without directly blocking the orthosteric site.

The degree of cooperativity and the binding affinity (KB) to the allosteric site are highly sensitive to the chemical structure of the indole-2-carboxamide. Modifications, particularly at the C3 position of the indole ring, profoundly impact these allosteric parameters. For example, changing the C3 substituent from an ethyl group to an n-pentyl group can significantly increase the α value, enhancing binding cooperativity. This structure-activity relationship allows for the development of highly potent and specific CB1 allosteric modulators.

The table below presents data for selected indole-2-carboxamide allosteric modulators of the CB1 receptor.

CompoundKB (nM)Cooperativity (α)Functional EffectReference
5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j)167.316.55Antagonism of GTPγS binding
5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d)259.324.5Not Specified
5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f)89.1Not SpecifiedNot Specified
5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569; 1)Not Specified6.9Negative modulation of G-protein coupling
3-n-pentyl derivative (2)Not Specified17.6Not Specified

Impact on Agonist-Induced Gαi Protein Coupling

The interaction of indole derivatives with G protein-coupled receptors (GPCRs) is a key area of research. nih.govnih.gov Specifically, the coupling of G proteins with an agonist-bound GPCR is a critical step in signal transduction, leading to the exchange of guanine (B1146940) nucleotide and subsequent G-protein activation. nih.gov The process involves significant structural rearrangements at the receptor-G-protein interface to transmit the signal to the nucleotide-binding site. nih.gov

Studies on 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have identified them as multi-target ligands for aminergic GPCRs, including dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ and 5-HT₂ₐ receptors, with affinities in the nanomolar range. nih.gov Molecular docking studies have helped in understanding the structure-activity relationships, indicating that certain substitutions on the indole moiety can influence receptor binding. nih.gov While direct studies on this compound's specific impact on Gαi protein coupling are not detailed in the provided results, the broader family of indole derivatives shows significant interaction with GPCRs, suggesting a potential area for further investigation. nih.govnih.gov

Antiparasitic Efficacy (e.g., against Trypanosoma cruzi)

1H-indole-2-carboxamide derivatives, closely related to this compound, have been identified as having activity against the intracellular amastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov Phenotypic screening of a commercial library of small molecules led to the discovery of three hits containing an indole core that demonstrated moderate in vitro potency and good selectivity over host cells. nih.gov

A proof-of-concept study using a lead compound from this indole series in both acute and chronic mouse models of Chagas disease showed a reduction in parasite load. nih.gov Despite demonstrating in vivo antiparasitic activity, the optimization of this series was halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties. nih.govnih.govresearchgate.net

Parasite-Specific Target Inhibition (e.g., CYP51)

The mechanism of action for the anti-Trypanosoma cruzi activity of the 1H-indole-2-carboxamide series was identified as the inhibition of sterol 14α-demethylase (CYP51). nih.govnih.govresearchgate.net CYP51 is a crucial enzyme in the biosynthesis of sterols in parasites, and its inhibition has been a validated strategy for anti-Chagas drug development. plos.org However, this mechanism was deprioritized for the indole series, contributing to the decision to cease further optimization efforts. nih.govnih.govresearchgate.net The development of a fluorescence-based high-throughput assay for T. cruzi CYP51 inhibition has been instrumental in triaging compounds from phenotypic screens and prioritizing those with this specific mode of action. plos.org

Ion Channel Modulation (e.g., TRPV1 Agonism)

The Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel is a significant target for developing new analgesic and anti-inflammatory agents due to its role in pain and inflammation. mdpi.com While capsaicin (B1668287) is a well-known agonist, research has expanded to other molecular scaffolds, including indole-2-carboxamides. mdpi.commdpi.com These compounds have been investigated as novel and selective agonists for the TRPV1 channel. mdpi.com

In vitro testing of synthesized indole-2-carboxamides assessed their ability to modulate TRPV1 in terms of efficacy, potency (EC₅₀), and desensitization (IC₅₀) properties. mdpi.com It was observed that N-methylated analogs generally performed better than their -NH counterparts, which is attributed to the increased lipophilicity facilitating passage across the cell membrane to the channel's binding site. mdpi.com

Enzyme Inhibition Profiles (e.g., Carbonic Anhydrase, Acetylcholinesterase)

Carbonic Anhydrase Inhibition:

Derivatives of 1H-indole have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.govnih.govresearchgate.net A series of 1H-indole-2,3-dione 3-thiosemicarbazones demonstrated potent inhibitory effects against human carbonic anhydrase II (hCA II), with some compounds exhibiting inhibition constants (Ki) in the subnanomolar to low nanomolar range. nih.gov Similarly, novel indole-based benzenesulfonamides have been synthesized and evaluated as potential hCA inhibitors, with some showing high potency and selectivity for the hCA II isoform over other isoforms like hCA I, IX, and XII. nih.gov The structure-activity relationship studies indicate that the substitution pattern on the indole ring plays a crucial role in the inhibitory activity and selectivity. nih.gov

Compound TypeTarget Isoform(s)Inhibition Potency (Kᵢ/IC₅₀)Reference
1H-indole-2,3-dione 3-thiosemicarbazoneshCA II0.32–83.3 nM (Kᵢ) nih.gov
Indole-based benzenesulfonamideshCA II5.9 nM (Kᵢ) for most potent compound nih.gov
Indole-picolinamide hybridsBovine CA-II0.0440 µM (IC₅₀) for most potent compound researchgate.net

Acetylcholinesterase Inhibition:

The indole scaffold is also a feature in the design of acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease. nih.govnih.gov A study on 2-indolinone-based hydrazinecarbothioamides, which share structural similarities with the indole core, revealed compounds with strong AChE inhibitory activity. nih.gov One particular compound showed a high selectivity for AChE over butyrylcholinesterase (BuChE), significantly higher than the reference drugs donepezil (B133215) and galantamine. nih.gov Molecular modeling studies have been employed to understand the binding interactions of these indole-based inhibitors within the active site of AChE. nih.govnih.gov

Compound SeriesTarget EnzymeInhibition Potency (Kᵢ)Selectivity Index (AChE/BuChE)Reference
2-Indolinone-based hydrazinecarbothioamidesAChE0.52 µM for most potent compound37.69 nih.gov

DNA Interaction Studies and Binding Patterns

The indole nucleus is recognized for its ability to interact with macromolecules like DNA. researchgate.netresearchgate.net The electron-rich NH group of the indole ring can form hydrogen bonds, and the aromatic system can participate in π-π stacking interactions, facilitating noncovalent binding to DNA. researchgate.netnih.gov Studies on various indole derivatives have shown that they tend to bind in the minor groove of DNA, particularly at AT-rich sequences. researchgate.netresearchgate.net

Techniques such as fluorescence quenching, circular dichroism, and molecular docking have been utilized to investigate these interactions. researchgate.netresearchgate.net For instance, some carbothioamide/carboxamide-based pyrazoline analogs, which have been studied for their anticancer properties, are believed to exert their effects through DNA binding. acs.org Similarly, the development of HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold has highlighted the importance of π-stacking interactions between the indole core and viral DNA. nih.gov These studies underscore the potential of indole-containing compounds to target DNA for therapeutic purposes. researchgate.netnih.govacs.org

Structure Activity Relationship Sar Studies and Rational Drug Design Principles for 1h Indole 2 Carbothioamide Derivatives

Systematic Substituent Variation and Activity Correlation

The potency and selectivity of indole-2-carboxamide derivatives can be finely tuned by strategic substitution at various positions on the indole (B1671886) core and its appended functionalities.

Impact of Substituents on the Indole Nitrogen (N1)

The hydrogen atom on the indole nitrogen (N1) plays a critical role in the interaction of many indole-2-carboxamide derivatives with their biological targets. This N1-H group often acts as a crucial hydrogen bond donor, anchoring the ligand in the binding site of a receptor or enzyme.

Several studies have demonstrated that substitution at this position is detrimental to biological activity. For instance, in a series of indole derivatives designed as ligands for the benzodiazepine (B76468) receptor, 1-methyl derivatives were found to be inactive, suggesting that the N1-H is either engaged in a vital hydrogen bond or that a substituent at this position creates steric repulsion within the binding site. Similarly, in the development of antiproliferative indole-2-carboxamides, the N1-H group was identified as significant for optimal fitting within the active site of target kinases, forming key hydrogen bond interactions. mdpi.comnih.gov In studies on anti-trypanosomal agents, N-methylation of the indole nitrogen in combination with N-methylation of the amide linker was observed to restore potency, possibly by correcting the spatial orientation of the molecule to a more bioactive conformation. acs.org However, in the context of TRPV1 agonists, both N-H and N-methylindole-2-carboxamides were synthesized and evaluated, indicating that for some targets, substitution at N1 may be tolerated or even desirable. mdpi.comresearchgate.net

This evidence strongly suggests that for any new series of 1H-indole-2-carbothioamide derivatives, preserving the unsubstituted N1-H should be a primary consideration in initial designs, unless specific structural information of the target suggests otherwise.

Effects of C2 Substituents on Biological Profiles

The C2 position of the indole ring is defined by the carbothioamide functional group, -C(=S)NHR. The biological profile of these compounds is critically dependent on the nature of the 'R' group attached to the thioamide nitrogen. This substituent is typically an aryl, alkyl, or a more complex moiety that extends into a specific binding pocket of the target protein.

For example, in the development of CB1 allosteric modulators, the 'R' group is a phenethyl moiety substituted with a basic amine. nih.govnih.gov For antiproliferative agents targeting EGFR and CDK2, a phenethyl group bearing a morpholine (B109124) or 2-methylpyrrolidinyl moiety was found to be important for activity, highlighting that the N-phenethyl carboxamide architecture is crucial for the antiproliferative action. nih.gov In another study, N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives were synthesized to inhibit human liver glycogen (B147801) phosphorylase (HLGP), where the bulky bicyclo-ring system interacted with the enzyme's active site. nih.gov The choice of this substituent is therefore a key element of rational drug design, tailored to the specific topology of the target's binding site.

Influence of C3 Substitution and Alkyl Chain Length

The C3 position of the indole core is a common site for modification, and the size of the substituent at this position can significantly impact biological activity. SAR studies on CB1 receptor allosteric modulators have shown that a small alkyl group at C3 is generally preferred. nih.govnih.gov

Initial studies identified that a short alkyl group, such as an ethyl group, was beneficial for potency. nih.gov Further optimization revealed a more complex relationship: increasing the alkyl chain length from ethyl to propyl led to a potent modulator with strikingly high binding cooperativity. nih.gov Extending the chain further to a hexyl group resulted in one of the most potent binding affinities reported for any CB1 allosteric modulator. nih.gov Conversely, some studies concluded that smaller groups like hydrogen (H) or methyl (Me) are preferred over an ethyl group. nih.gov For antiproliferative indole-2-carboxamides, the activity was found to decrease in the order of H > methoxyvinyl > ethoxymethyl > hydroxymethyl > phenyl > ethyl > methyl, again underscoring that an unsubstituted C3 position provided the highest potency in that specific series. mdpi.com

This demonstrates that the optimal C3 substituent is highly dependent on the target protein, with chain length influencing how the molecule fits within the binding pocket.

Table 1: Effect of C3-Alkyl Chain Length on CB1 Receptor Modulation Data extracted from studies on 1H-indole-2-carboxamide analogs.

CompoundC3-SubstituentC5-SubstituentN-Side ChainActivity (K_B, nM)
12c -CH₂CH₃ (Ethyl)Cl4-(dimethylamino)phenethyl436.5
12d -CH₂CH₂CH₃ (Propyl)Cl4-(dimethylamino)phenethyl259.3
12e -(CH₂)₄CH₃ (Pentyl)Cl4-(dimethylamino)phenethyl134.9
12f -(CH₂)₅CH₃ (Hexyl)Cl4-(dimethylamino)phenethyl89.1
Source: Data adapted from J Med Chem. 2014;57(8):3463-79. nih.gov

Role of Substituents on Fused Phenyl Rings (C4-C7)

Modification of the benzene (B151609) ring portion of the indole scaffold, particularly at the C5 position, is a widely used strategy to enhance potency. For a diverse range of biological targets, the introduction of a small, electron-withdrawing group at C5 has proven beneficial.

In the case of CB1 allosteric modulators, a chloro or fluoro group at the C5 position consistently enhances potency. nih.govnih.gov This observation holds true for antiproliferative indole-2-carboxamides targeting kinases like EGFR, where a 5-chloro or 5-bromo substituent is favored and forms additional halogen bond interactions within the protein's hinge region. mdpi.com Studies on antitubercular agents also found that substitutions at the C4 and/or C6 positions, such as with halogens, were optimal for activity, with a 4,6-dichloro substituted analog showing a significant increase in potency. nih.gov In contrast, for anti-Trypanosoma cruzi agents, small, electron-donating groups like methyl or cyclopropyl (B3062369) were favored at the C5 position, while electron-withdrawing halogens were inactive. acs.org This highlights that while C5 is a key "hotspot" for modification, the ideal electronic nature of the substituent is target-dependent.

Table 2: Effect of C5-Halogen Substitution on Biological Activity Data extracted from studies on 1H-indole-2-carboxamide analogs.

Compound SeriesC5-SubstituentBiological TargetGeneral Outcome
CB1 ModulatorsHCB1 ReceptorLower Potency
CB1 ModulatorsCl or FCB1 ReceptorEnhanced Potency
AntiproliferativeHEGFR/BRAFLower Potency
AntiproliferativeCl or BrEGFR/BRAFEnhanced Potency
Anti-T. cruziCl or CF₃T. cruziInactive
Anti-T. cruziCH₃ or cyclopropylT. cruziActive
Source: Data compiled from multiple sources. mdpi.comacs.orgnih.gov

Importance of Amino Substituents on Phenyl Rings

For many indole-2-carboxamide series, the molecule features a terminal phenyl ring connected via a linker to the amide nitrogen. Substituents on this phenyl ring are critical for activity, and basic amino groups have emerged as a particularly important feature for several targets.

In the development of CB1 allosteric modulators, SAR studies revealed that the potency was significantly enhanced by the presence of a diethylamino or dimethylamino group at the 4-position (para-position) of the phenyl ring. nih.govnih.gov The initial lead compound in this class, ORG27569, features a piperidin-1-yl group at this position. nih.gov This basic nitrogen is thought to form a key salt bridge or hydrogen bond interaction within a sub-pocket of the receptor. Similarly, in a series of antiproliferative agents, a phenethyl linker terminating in a morpholine or piperidine (B6355638) ring was found to be crucial for activity. nih.gov

Table 3: Effect of 4-Position Substituent on the Terminal Phenyl Ring for CB1 Modulation Data extracted from studies on 1H-indole-2-carboxamide analogs.

Compound4-Position Substituent on Phenyl RingActivity (IC₅₀, nM)
17 -NH₂ (Amino)490
45 -N(CH₂CH₃)₂ (Diethylamino)79
46 -N(CH₃)₂ (Dimethylamino)880
48 Morpholin-4-yl140
49 Piperidin-1-yl180
Source: Data adapted from Bioorg Med Chem. 2015;23(9):2040-50. nih.gov

Rational Design through Linker Modification and Scaffold Hopping

Beyond simple substituent changes, advanced drug design strategies involve modifying the core structure of the molecule through linker alteration and scaffold hopping to improve properties and explore new chemical space.

Linker Modification

The linker connecting the indole-2-carbothioamide core to the terminal substituent (e.g., a phenyl ring) is a critical determinant of biological activity. Its length, rigidity, and composition must be optimized to correctly position the key pharmacophoric groups within the target's binding site. For CB1 modulators, a phenethyl linker (a two-carbon chain) between the amide bond and the terminal phenyl ring was found to be an important feature. nih.gov Altering this linker, for instance by reversing the amide bond, can restore potency in some cases but often leads to higher metabolic instability. acs.org In another study, introducing an extra spacer to the amide linker was found to be unfavorable for anti-TB activity. nih.gov These findings underscore that the linker is not merely a spacer but an integral component of the pharmacophore that requires careful optimization.

Scaffold Hopping

Scaffold hopping is a powerful strategy where the central indole ring is replaced with a different heterocyclic system (a bioisostere) to discover novel chemotypes with potentially superior properties, such as improved selectivity, better pharmacokinetics, or a different intellectual property position.

Several studies have explored replacing the indole-2-carboxamide core:

Indole to Indazole/Benzimidazole: In an effort to develop dual MCL-1/BCL-2 inhibitors from an MCL-1 selective indole-2-carboxylic acid lead, researchers successfully employed scaffold hopping. Replacing the indole core with an indazole framework transformed the selective inhibitors into dual-target agents. nih.gov

Indole to Other Heterocycles: In the search for anti-trypanosomal agents, the indole scaffold was replaced with isoquinoline, azaindole, benzofuran, and benzimidazole. However, all these new scaffolds resulted in inactive compounds, demonstrating that the indole ring was essential for activity in this context. acs.org Similarly, for certain antitumor agents, the indole-2-carboxamide architecture was found to be preferable to benzimidazole, indazole, and quinolone counterparts. nih.gov

Scaffold hopping, therefore, represents a high-risk, high-reward strategy. While it can lead to breakthrough compounds with novel properties, it can also lead to a complete loss of activity if the new scaffold fails to replicate the key interactions of the original indole core.

Bioisosteric Replacements and Their Pharmacological Implications (e.g., Carbothioamide vs. Carboxamide)

Bioisosterism, the strategy of substituting one functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. In the context of this compound, a key bioisosteric replacement is the substitution of the carbothioamide group with a carboxamide group. This seemingly minor change can have profound pharmacological implications.

The replacement of the sulfur atom in a carbothioamide with an oxygen atom to form a carboxamide alters several key properties of the molecule, including:

Hydrogen Bonding: The hydrogen-bonding capability of the amide and thioamide groups differs, which can affect how the molecule interacts with its biological target.

Electronic Properties: The electronic distribution within the carbothioamide and carboxamide moieties is distinct, influencing the molecule's reactivity and binding affinity.

Lipophilicity: The change from sulfur to oxygen can modify the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

For instance, in the development of antitrypanosomal agents, the replacement of a carboxamide with a non-classical isostere like a sulfonamide led to a complete loss of potency. nih.gov Conversely, studies on CB1 receptor allosteric modulators have shown that the carboxamide functionality is essential for activity. nih.gov Research on indole-2-carboxamide derivatives as TRPV1 agonists revealed that N-methylation of the amide significantly improved performance, likely by increasing lipophilicity and facilitating access to the channel binding site. mdpi.com

The following table summarizes the impact of bioisosteric replacements in indole derivatives based on research findings:

Original Functional GroupBioisosteric ReplacementResulting Pharmacological ImplicationReference
CarboxamideSulfonamideComplete loss of antitrypanosomal activity nih.gov
CarboxamideN-methylated carboxamideImproved potency as TRPV1 agonists mdpi.com

Pharmacophore Modeling and Virtual Screening for Lead Identification

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. dergipark.org.tr This model serves as a 3D query to search large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to be active. This process is known as virtual screening. nih.govspringernature.com

For this compound derivatives, pharmacophore models can be generated based on the structures of known active compounds. These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions. mdpi.com For example, a pharmacophore model for indole derivatives as antiamyloidogenic agents identified two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings as key features. mdpi.com

Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify potential new lead structures. researchgate.net This approach has been successfully applied to identify novel inhibitors for various targets.

A typical workflow for pharmacophore modeling and virtual screening involves:

Dataset Preparation: A set of active and inactive molecules is compiled.

Pharmacophore Generation: The common features of the active molecules are identified to create a pharmacophore model.

Database Screening: The pharmacophore model is used to search a database of chemical compounds.

Hit Identification: Compounds that match the pharmacophore model are identified as "hits."

Experimental Validation: The identified hits are then synthesized and tested experimentally to confirm their biological activity.

The table below illustrates a simplified representation of a pharmacophore model for a hypothetical series of this compound derivatives:

Pharmacophoric FeatureDescriptionImportance
Aromatic Ring (Indole)Core scaffold providing structural rigidityEssential
Hydrogen Bond Donor (N-H of indole)Interaction with target proteinHigh
Hydrogen Bond Acceptor (Sulfur of carbothioamide)Interaction with target proteinHigh
Hydrophobic Group (at position 5)Occupies a hydrophobic pocket in the targetModerate

Optimization Strategies for Potency, Selectivity, and Efficacy in Biological Systems

Key optimization strategies for this compound derivatives include:

Substitution on the Indole Ring: Introducing various substituents at different positions of the indole ring can significantly impact activity. For example, in the case of CB1 allosteric modulators, the presence of a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position enhanced potency. nih.govnih.gov

Modification of the Carbothioamide Side Chain: Altering the substituents on the carbothioamide nitrogen can influence potency and selectivity. For instance, in a series of indole-2-carboxamides, the presence of a diethylamino group on the phenyl ring attached to the amide was found to be beneficial for CB1 modulating activity. nih.govnih.gov

Improving ADME Properties: Strategies to enhance solubility and metabolic stability are crucial. For example, the introduction of trifluoromethyl groups has been shown to improve the ADME profile of certain indole derivatives. nih.gov In another study, the conversion from a 5-indolyl to a 6-indolyl substituent improved both antitumor efficacy and metabolic stability. nih.gov

The following table provides examples of optimization strategies and their outcomes for indole derivatives:

Lead Compound MoietyModificationOutcomeReference
Indole C5 positionIntroduction of Chloro or Fluoro groupEnhanced potency for CB1 allosteric modulators nih.govnih.gov
Phenyl ring of carboxamideAddition of Diethylamino groupEnhanced potency for CB1 allosteric modulators nih.govnih.gov
Indole derivativeIntroduction of Trifluoromethyl groupImproved ADME properties nih.gov
5-indolyl imidazopyridineChange to 6-indolyl imidazopyridineImproved antitumor efficacy and metabolic stability nih.gov

Through these iterative cycles of design, synthesis, and testing, medicinal chemists can refine the structure of this compound derivatives to develop potent, selective, and efficacious drug candidates.

Computational Chemistry and Molecular Modeling in 1h Indole 2 Carbothioamide Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

Analysis of Binding Modes and Key Interacting Residues

While specific molecular docking studies on 1H-indole-2-carbothioamide are not prominently documented, research on related indole-2-carboxamides provides a clear picture of how this class of compounds interacts with various biological targets. For instance, in studies of 1H-indole-2-carboxamide derivatives as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2) and human liver glycogen (B147801) phosphorylase a (HLGPa), molecular docking has been instrumental in elucidating their binding mechanisms. acs.orgsemanticscholar.org

Docking simulations of indole-2-carboxamide derivatives into the active site of COX-2 have revealed key interactions with amino acid residues such as ARG120, TYR355, and ALA527. acs.org These interactions, which often involve hydrogen bonds and hydrophobic contacts, are crucial for the inhibitory activity of the compounds. Similarly, docking of indole-2-carboxamides into the HLGPa active site showed that the inhibitors adopt very similar conformations, interacting with the protein in a consistent manner. semanticscholar.org For a series of N-arylsulfonyl-indole-2-carboxamide derivatives targeting fructose-1,6-bisphosphatase (FBPase), docking studies identified Met18, Gly21, Gly26, Leu30, and Thr31 as key residues for effective binding. nih.gov

These examples underscore the power of molecular docking to identify critical ligand-protein interactions, which is a vital step in the rational design of more potent and selective inhibitors based on the this compound scaffold.

Estimation of Binding Affinities

A critical output of molecular docking simulations is the estimation of binding affinity, often expressed as a scoring function or in terms of energy (e.g., kcal/mol). This allows for the ranking of different compounds and the prioritization of candidates for synthesis and biological testing. The lower the binding energy, the higher the predicted affinity. researchgate.net

In studies of novel 3-ethyl-1H-indole derivatives, molecular docking predicted strong binding affinities to COX-2, with scores ranging from -10.40 to -11.35 kcal/mol, which were significantly better than the reference drug meloxicam (B1676189) (-6.89 kcal/mol). acs.org For a series of 1H-indole-2-carboxamides designed as anti-Trypanosoma cruzi agents, potency was correlated with docking scores, although other factors like solubility and metabolic stability also played a crucial role. mdpi.com

The following table illustrates typical binding affinity data obtained from molecular docking studies of related indole (B1671886) derivatives against various targets.

Compound ClassTargetBinding Affinity/ScoreReference
3-Ethyl-1H-indole derivativesCOX-2-10.40 to -11.35 kcal/mol acs.org
1H-Indole-2-carboxamide derivativesBRAFV600E-11.78 kcal/mol (for redocked ligand) nih.gov
N-tosyl-indole hybrid thiosemicarbazonesTyrosinaseIC50 values from 6.40 to 61.84 µM researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of molecules, which govern their reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Orbitals, Energetics, and Spectroscopic Predictions

Density Functional Theory (DFT) is a popular quantum chemical method used to investigate the electronic structure of molecules. It can be used to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which is an indicator of molecular reactivity. DFT can also be used to predict spectroscopic properties like FT-IR and UV-Vis spectra.

While specific DFT studies on this compound are scarce, research on related carbothioamide and indole derivatives demonstrates the utility of this approach. For example, DFT calculations have been used to study the molecular geometry, vibrational frequencies, and electronic absorption spectra of various thiosemicarbazone and carbothioamide compounds. researchgate.netaun.edu.eg These studies often show good agreement between theoretically calculated and experimentally determined spectra, validating the computational models. researchgate.net

Quantum chemical calculations on indole-ketone complexes have used DFT to confirm the formation of hydrogen bonds and other weak interactions that determine the stability of these complexes. mdpi.com Furthermore, DFT has been employed to investigate the structures and relative stabilities of different isomers of indole derivatives. researchgate.net

The data generated from DFT calculations, such as molecular orbital energies and electrostatic potential maps, provide valuable information for understanding the reactivity and interaction patterns of molecules like this compound.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This technique is particularly useful for assessing the conformational stability of a ligand within a protein's binding site and for understanding the dynamic nature of their interactions.

MD simulations have been successfully applied to study the stability of various carbothioamide and indole derivatives in complex with their target proteins. researchgate.netaun.edu.egacs.orgnih.gov For instance, a 50 ns MD simulation of carbothioamide derivatives bound to carbonic anhydrase II and 15-lipoxygenase confirmed the stable binding of these inhibitors in the active sites of the enzymes. aun.edu.eg In another study, MD simulations of N-arylsulfonyl-indole-2-carboxamide derivatives bound to FBPase indicated that the screened compounds could bind stably to the enzyme under dynamic conditions. nih.gov

These simulations can reveal subtle conformational changes and fluctuations in both the ligand and the protein, which are not captured by static docking models. The stability of the ligand-protein complex during an MD simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. A stable RMSD profile suggests a stable binding mode.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

In silico ADME prediction is a crucial step in early-stage drug discovery, as it helps to identify compounds with favorable pharmacokinetic properties and to flag potential liabilities before significant resources are invested in their development. Various computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 (CYP) enzymes.

Numerous studies on 1H-indole-2-carboxamide and related indole derivatives have utilized in silico ADME predictions to assess their drug-likeness. acs.orgnih.gov For example, in a study of novel 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, ADME predictions were performed to determine their pharmacokinetic features. In another study, in silico ADME analysis of chalcones incorporated with indole-pyrimidine derivatives was used to explore their pharmacokinetic profiles. mdpi.com

These predictions are often based on Lipinski's rule of five, which provides a set of guidelines for oral bioavailability. The following table presents a typical set of in silico ADME properties predicted for a series of related indole derivatives.

CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsLipinski's Rule of Five Violations
Compound IV314.423.55310
Compound Va523.666.84311
Compound Vb551.727.60312
Compound Vc552.127.85312

This data is illustrative and based on indole-2-carboxamide derivatives from a cited study. nih.gov

These computational tools are invaluable for optimizing the ADME properties of lead compounds, including those based on the this compound scaffold, to improve their chances of success in later stages of drug development.

Prediction of Metabolic Stability (e.g., Microsomal Intrinsic Clearance)

Metabolic stability is a critical determinant of a drug's half-life and its dosing regimen. A primary method for assessing this is the in vitro liver microsomal stability assay, which measures the intrinsic clearance (Clint) of a compound. evotec.com Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for the Phase I metabolism of many drugs. evotec.com

In studies involving the closely related 1H-indole-2-carboxamides, researchers have found that these compounds often exhibit high microsomal clearance, indicating rapid metabolism. nih.gov For instance, certain potent derivatives showed high clearance rates (>25 μL/min/mg), which can be a significant hurdle for achieving therapeutic concentrations in vivo. nih.gov Computational models are increasingly used to predict this metabolic liability. These models, often employing machine learning algorithms, analyze a compound's structure to identify sites susceptible to metabolism. chemrxiv.org By flagging potential metabolic hotspots on the this compound scaffold, these tools can guide chemists in making structural modifications to enhance stability, such as the introduction of blocking groups at metabolically vulnerable positions. researchgate.net

Table 1: Sample Data on Metabolic Stability of Indole Derivatives

Compound/DerivativeHuman Liver Microsome Intrinsic Clearance (Clint) (μL/min/mg)Mouse Liver Microsome Intrinsic Clearance (Clint) (μL/min/mg)Reference
Indole-2-carboxamide Analog 1>25High nih.gov
Indole-2-carboxamide Analog 2HighHigh nih.gov
Indole-2-carboxamide Analog 3Poorer than Analogs 1 & 2Poorer than Analogs 1 & 2 nih.gov
Indole-2-carboxamide Analog 4ImprovedImproved nih.gov

This table is illustrative and based on data for the closely related indole-2-carboxamides, as specific data for this compound was not available in the search results. The data highlights the general challenges with metabolic stability in this class of compounds.

Prediction of Kinetic Solubility Relevant to Biological Testing

Adequate solubility is a prerequisite for a compound to be absorbed and to exert its biological effect. Kinetic solubility, which measures the concentration at which a compound precipitates from a solution under specific conditions, is particularly relevant for in vitro high-throughput screening assays. Poor kinetic solubility can lead to inaccurate biological data and unreliable structure-activity relationships.

Research on indole-based compounds has frequently highlighted solubility as a significant challenge. For example, a series of potent 1H-indole-2-carboxamides displayed low kinetic solubility at physiological pH (pH 7.4), with values often below 10 μg/mL. nih.gov Computational tools can predict a compound's aqueous solubility (logS) based on its structural features. These predictions help to identify compounds that are likely to have solubility issues early in the discovery process. For this compound derivatives, these models can assess the impact of different substituents on solubility, allowing for the targeted synthesis of more soluble analogs.

Table 2: Sample Kinetic Solubility Data for Indole Derivatives

Compound/DerivativeKinetic Solubility in PBS pH 7.4 (μg/mL)Reference
Indole-2-carboxamide Analog A<10 nih.gov
Indole-2-carboxamide Analog B<10 nih.gov
Indole-2-carboxamide Analog CImproved nih.gov
Indole-2-carboxamide Analog DImproved nih.gov

This table is illustrative and based on data for the closely related indole-2-carboxamides, as specific data for this compound was not available in the search results. The data demonstrates the common issue of low solubility within this compound family.

Assessment of Drug-likeness and Oral Bioavailability

The concept of "drug-likeness" is a qualitative assessment of a compound's potential to be an orally active drug. This is often evaluated using a set of rules and filters, such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Computational platforms like SwissADME provide a comprehensive analysis of these properties and can generate a "bioavailability radar" that visually represents a compound's drug-likeness. mdpi.comnih.gov

Table 3: Predicted Drug-Likeness and Bioavailability Parameters for an Indole-2-Carboxamide Analog

ParameterValueOptimal RangeReference
Lipophilicity (XLOGP3)-0.7 to +5.0Within Range mdpi.com
Molecular Weight (MW)150 to 500 g/mol Within Range mdpi.com
Polarity (TPSA)20 to 130 ŲWithin Range mdpi.com
Insolubility (logS)Not higher than 6Within Range mdpi.com
Flexibility (Rotatable Bonds)No more than 9Within Range mdpi.com
Bioavailability Score0.55Good mdpi.com

This table is based on a representative indole-2-carboxamide and illustrates the use of computational tools to assess drug-likeness.

Toxicity Prediction (e.g., ProTox-II)

Early assessment of potential toxicity is paramount to prevent late-stage failures in drug development. Computational tools like ProTox-II offer a valuable means of predicting various toxicity endpoints for a given chemical structure. nih.gov This webserver uses a combination of molecular similarity, pharmacophores, and machine-learning models to predict toxicities such as acute toxicity (LD50), hepatotoxicity, carcinogenicity, mutagenicity, and immunotoxicity. biorxiv.orgnih.gov

For derivatives of this compound, ProTox-II can provide a preliminary safety profile. nih.gov For instance, in silico analysis of indole alkaloids has predicted potential for carcinogenicity and immunotoxicity. biorxiv.orgbiorxiv.org Such predictions, while not definitive, serve as an early warning system, highlighting the need for specific experimental toxicology studies. asmepress.com By flagging potential toxic liabilities, these computational methods help in designing safer drug candidates. nih.gov

Table 4: Representative Toxicity Endpoints Predicted by ProTox-II

Toxicity EndpointPredictionConfidence ScoreReference
HepatotoxicityInactive/ActiveVaries nih.govnih.gov
CarcinogenicityInactive/ActiveVaries nih.govnih.gov
MutagenicityInactive/ActiveVaries nih.govasmepress.com
ImmunotoxicityInactive/ActiveVaries nih.govnih.gov
Oral Toxicity (LD50)Class I-VIVaries nih.govbiorxiv.org

This table represents the types of predictions available from ProTox-II. Specific predictions for this compound would require running its structure through the server.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com By developing a robust QSAR model, it is possible to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com

For this compound and related scaffolds, QSAR studies can reveal which structural features are crucial for their biological effects. kdpublications.in For example, a QSAR study on 1H-indole-2,3-dione-3-thiosemicarbazone derivatives identified key molecular descriptors that influence their anti-tubercular activity. chula.ac.th These models can highlight the importance of specific electronic, steric, or hydrophobic properties at different positions of the indole ring. The insights gained from QSAR models can significantly accelerate the lead optimization process by focusing synthetic efforts on compounds with the highest predicted potency. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-indole-2-carbothioamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : this compound is typically synthesized via condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with thiourea or substituted thioamides under acidic reflux conditions. For example, acetic acid is used as both solvent and catalyst, with reflux times of 3–5 hours to achieve crystalline precipitates . Optimization involves adjusting molar ratios (e.g., 1.1:1 for aldehyde to thiourea) and purification via recrystallization from DMF/acetic acid mixtures to enhance purity. Monitoring reaction progress via TLC or HPLC is critical to minimize side products like unreacted intermediates or over-oxidized species.

Q. How can the crystal structure of this compound derivatives be resolved, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. For refinement, the SHELX suite (SHELXL) is widely used for small-molecule crystallography due to its robust handling of anisotropic displacement parameters and twin refinement capabilities . Mercury CSD 2.0 complements SHELX by visualizing intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and calculating void volumes in the crystal lattice . Always cross-validate refinement metrics (R-factor, wR2) against electron density maps to resolve ambiguities.

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the indole ring influence the bioactivity of this compound derivatives?

  • Methodological Answer : Computational methods (e.g., DFT for electronic properties) and molecular docking studies can predict substituent effects on binding affinity to biological targets (e.g., enzyme active sites). For experimental validation, synthesize derivatives with substituents at positions 3, 5, or 6 of the indole ring (e.g., methoxy, bromo, or nitro groups) and compare their IC50 values in enzyme inhibition assays . Steric effects are quantified using X-ray crystallography or NMR to analyze conformational changes in the target protein-ligand complex.

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound analogs?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent-dependent shifts. For NMR, use deuterated DMSO or CDCl3 to stabilize specific tautomers and acquire 2D spectra (COSY, HSQC) to assign proton-carbon correlations unambiguously . For IR, compare experimental carbonyl (C=O) and thioamide (C=S) stretches (~1650–1700 cm⁻¹ and ~1250–1350 cm⁻¹, respectively) with DFT-simulated spectra. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. How can solvent polarity and reaction temperature be leveraged to control regioselectivity in the synthesis of this compound derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic attack at the indole C2 position due to enhanced stabilization of the transition state. Lower temperatures (0–25°C) reduce competing pathways (e.g., C3 substitution), while higher temperatures (reflux) accelerate reaction rates but may promote side reactions. Systematic solvent screening (e.g., using Hansen solubility parameters) and kinetic studies (monitoring via in situ FTIR) can identify optimal conditions .

Data Analysis and Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies may arise from force field inaccuracies or solvent effects in simulations. Re-optimize docking protocols using explicit solvent models (e.g., MD simulations with TIP3P water) and validate with experimental binding assays (e.g., SPR or ITC). If bioactivity is lower than predicted, assess compound stability (e.g., via LC-MS to detect degradation) or cellular permeability (e.g., Caco-2 assays) .

Q. What crystallographic metrics are critical for validating the refinement of this compound structures?

  • Methodological Answer : Key metrics include:

  • R-factor : ≤5% for high-resolution data (≤1.0 Å).
  • wR2 : ≤10% with full-matrix refinement.
  • Goodness-of-fit (GOF) : ~1.0.
  • Residual electron density : ≤0.3 eÅ⁻³.
    Use the ADDSYM tool in PLATON to check for missed symmetry and the R1 vs. wR2 ratio to detect overfitting. Always deposit validated structures in the Cambridge Structural Database (CSD) for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.